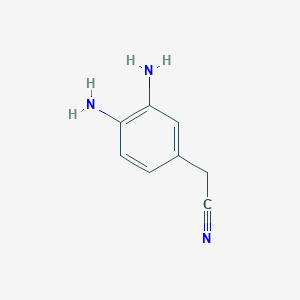

2-(3,4-diaminophenyl)acetonitrile

Descripción

2-(3,4-Diaminophenyl)acetonitrile is an aromatic nitrile derivative featuring two amine groups (-NH₂) at the 3- and 4-positions of the phenyl ring. Its molecular formula is C₈H₉N₃ (molecular weight: 147.18 g/mol). This compound is notable for its electron-rich aromatic system due to the electron-donating diamino substituents, which enhance its reactivity in condensation and cyclization reactions . Key applications include:

- Fluorescent probe synthesis: The 3,4-diaminophenyl moiety is integrated into amphiphilic fluorophores like DSDMHDAB, used for detecting nitric oxide (NO) in cellular studies .

- Aldo-imidazole derivatives: It serves as a precursor in saccharide labeling via iodine-catalyzed oxidative reactions, enabling enhanced MALDI–MS signal detection .

Propiedades

IUPAC Name |

2-(3,4-diaminophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYBYNIJLWRVTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(3,4-diaminophenyl)acetonitrile can be synthesized through several methods. One common approach involves the nitration of 2,4-dinitroaniline followed by reduction. The nitration is typically carried out using a mixture of concentrated nitric and sulfuric acids. The resulting 2,4-dinitroaniline is then reduced using hydrogen sulfide in the presence of ammonium hydroxide to yield 1,2-diamino-4-nitrobenzene . The nitro group is subsequently converted to a cyanomethyl group through a Sandmeyer reaction, involving the use of copper(I) cyanide.

Industrial Production Methods: Industrial production of 1,2-diamino-4-cyanomethylbenzene often involves large-scale nitration and reduction processes, followed by purification steps such as recrystallization and distillation to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-(3,4-diaminophenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.

Reduction: The cyanomethyl group can be reduced to an aminomethyl group using reducing agents such as lithium aluminum hydride.

Substitution: The amino groups can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 1,2-Dinitro-4-cyanomethylbenzene.

Reduction: 1,2-Diamino-4-aminomethylbenzene.

Substitution: Halogenated or sulfonated derivatives of 1,2-diamino-4-cyanomethylbenzene.

Aplicaciones Científicas De Investigación

Chemistry: 2-(3,4-diaminophenyl)acetonitrile is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers

Biology and Medicine: In biological research, 1,2-diamino-4-cyanomethylbenzene is used as a building block for the synthesis of bioactive molecules, such as enzyme inhibitors and receptor agonists. Its derivatives have shown potential in the development of pharmaceuticals for treating various diseases .

Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its ability to undergo various chemical modifications makes it valuable in the development of materials with specific properties, such as thermal stability and chemical resistance .

Mecanismo De Acción

The mechanism of action of 1,2-diamino-4-cyanomethylbenzene and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The cyanomethyl group can participate in nucleophilic addition reactions, modifying the structure and function of biological molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison

Key Observations :

- Electron-donating vs. withdrawing groups: The diamino groups in 2-(3,4-diaminophenyl)acetonitrile accelerate oxidative condensation reactions compared to electron-withdrawing substituents (e.g., -NO₂ in 4-nitro-1,2-benzenediamine) .

- Functional group diversity : Sulfonyl and ketone groups in analogs (Table 1) alter solubility and reactivity. For instance, the sulfonyl group in 2-[(3,4-dimethoxyphenyl)sulfonyl]acetonitrile increases molecular weight and polarity compared to the parent acetonitrile .

Reactivity in Condensation Reactions

Table 2: Reaction Rate and Substituent Effects

Insights :

- The electron-donating diamino groups in 2-(3,4-diaminophenyl)acetonitrile facilitate room-temperature reactions with saccharides, whereas electron-withdrawing groups require elevated temperatures .

- This reactivity profile makes the compound advantageous for synthesizing bioactive imidazole derivatives under mild conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.